Roxatidine Acetate Hydrochloride

Description

See also: Roxatidine (has active moiety).

Properties

IUPAC Name |

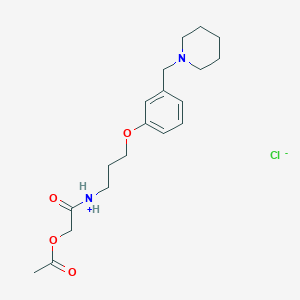

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWCTJHCXOHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046670 | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93793-83-0 | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93793-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093793830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | roxatidine acetate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roxatidine Acetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXATIDINE ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60426GOR1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Roxatidine Acetate Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and clinical efficacy of roxatidine (B1205453) acetate (B1210297) hydrochloride, a potent H2 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, offering an in-depth understanding of this important therapeutic agent.

Core Mechanism of Action: Competitive Antagonism at the Histamine (B1213489) H2 Receptor

Roxatidine acetate hydrochloride is a pro-drug that undergoes rapid and extensive first-pass metabolism to its active form, roxatidine. The primary mechanism of action of roxatidine is as a specific and competitive antagonist of the histamine H2 receptor, predominantly found on the basolateral membrane of gastric parietal cells.

By competitively inhibiting the binding of histamine to these receptors, roxatidine effectively suppresses the downstream signaling cascade that leads to gastric acid secretion. This action is twofold:

-

Direct Blockade of Histamine-Stimulated Acid Secretion: Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. Roxatidine directly blocks this pathway.

-

Indirect Inhibition of Other Secretagogues: The potentiation of gastric acid secretion by other stimulants, such as gastrin and acetylcholine, is also diminished in the presence of H2 receptor blockade by roxatidine.

This targeted antagonism results in a significant, dose-dependent reduction in both basal and stimulated gastric acid output.

Quantitative Assessment of H2 Receptor Antagonism

The potency of roxatidine as an H2 receptor antagonist has been quantified through various in vitro assays.

| Parameter | Value | Drug Form | Assay | Source |

| IC50 | 3.2 µM | Roxatidine Acetate HCl | Not Specified | --INVALID-LINK-- |

| pA2 | 6.85 ± 0.86 | Roxatidine Acetate | Adenylate Cyclase Inhibition | --INVALID-LINK-- |

| pA2 | 7.14 ± 0.04 | Roxatidine | Adenylate Cyclase Inhibition | --INVALID-LINK-- |

| pA2 | 7.15 ± 0.09 | Roxatidine Acetate | 14C-Aminopyrine Accumulation | --INVALID-LINK-- |

| pA2 | 7.03 ± 0.02 | Roxatidine | 14C-Aminopyrine Accumulation | --INVALID-LINK-- |

Table 1: In Vitro Potency of Roxatidine and its Acetate Form

The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a twofold increase in the agonist concentration to elicit the same response, is a key indicator of competitive antagonist potency. The pA2 values for roxatidine and its acetate form are comparable to that of ranitidine (B14927), another widely used H2 receptor antagonist.

Key Experimental Protocols

In Vitro Assays for H2 Receptor Antagonism

a) Adenylate Cyclase Inhibition Assay:

This assay measures the ability of an antagonist to inhibit the histamine-stimulated production of cyclic AMP (cAMP) in a preparation of isolated guinea-pig parietal cells.[1]

-

Cell Preparation: Parietal cells are isolated and enriched from guinea-pig gastric mucosa.

-

Incubation: The cells are incubated with varying concentrations of histamine in the presence and absence of different concentrations of roxatidine acetate or roxatidine.

-

cAMP Measurement: The intracellular concentration of cAMP is determined using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay.

-

Data Analysis: The concentration-response curves for histamine are plotted, and the rightward shift caused by the antagonist is used to construct a Schild plot. The pA2 value is determined from the x-intercept of the Schild plot.

b) 14C-Aminopyrine Accumulation Assay:

This method indirectly measures acid secretion in isolated gastric glands by quantifying the accumulation of the weakly basic radiolabeled compound, 14C-aminopyrine, in acidic spaces.[1]

-

Gland Preparation: Gastric glands are isolated from rabbit or guinea-pig stomachs.

-

Incubation: The glands are incubated with histamine to stimulate acid secretion, along with 14C-aminopyrine and varying concentrations of the H2 antagonist.

-

Measurement: The amount of 14C-aminopyrine accumulated within the glands is measured by liquid scintillation counting.

-

Data Analysis: The inhibition of histamine-stimulated aminopyrine (B3395922) accumulation is used to determine the potency of the antagonist, and a Schild plot analysis can be performed to calculate the pA2 value.

Clinical Trial Methodology for Ulcer Healing

The efficacy of this compound in promoting the healing of gastric and duodenal ulcers has been established through numerous randomized, double-blind, controlled clinical trials.

-

Patient Population: Patients with endoscopically confirmed benign gastric or duodenal ulcers.

-

Treatment Regimen: Typically, roxatidine acetate is administered at a dose of 75 mg twice daily or 150 mg once daily at night.

-

Comparator: Active comparators such as ranitidine or cimetidine, or a placebo.

-

Primary Endpoint: The primary measure of efficacy is the complete healing of the ulcer, as determined by endoscopy at predefined time points (e.g., 4, 6, or 8 weeks).

-

Quantitative Assessment of Ulcer Healing: Ulcer healing is typically assessed endoscopically and can be categorized based on the stage of healing, such as the disappearance of the ulcer crater and the formation of a scar. The size of the ulcer can also be measured at baseline and follow-up endoscopies to quantify the reduction in diameter.

Pharmacokinetic Profile

Roxatidine acetate is well-absorbed orally and is rapidly and almost completely converted to its active metabolite, roxatidine.

| Pharmacokinetic Parameter | Value | Source |

| Bioavailability | >95% | --INVALID-LINK-- |

| Time to Peak Plasma Concentration (tmax) | 1-3 hours | --INVALID-LINK-- |

| Plasma Half-life (t1/2) | 5-6 hours | --INVALID-LINK-- |

| Metabolism | Rapidly metabolized to the active desacetyl metabolite, roxatidine. | --INVALID-LINK-- |

| Excretion | 55-60% of the dose is recovered in the urine as roxatidine. | --INVALID-LINK-- |

Table 2: Key Pharmacokinetic Parameters of Roxatidine Acetate

Conclusion

This compound is a potent and specific competitive antagonist of the histamine H2 receptor. Its mechanism of action is well-characterized, leading to a significant reduction in gastric acid secretion. The quantitative data from in vitro studies, combined with the robust clinical evidence of its efficacy in ulcer healing, underscore its therapeutic value. This technical guide provides a foundational understanding for further research and development in the field of gastric acid-related disorders.

References

A Technical Guide to the Pharmacological Profile of Roxatidine Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) acetate (B1210297) hydrochloride is a potent and selective second-generation histamine (B1213489) H₂ receptor antagonist. Following oral administration, it is rapidly and almost completely absorbed, then converted to its active metabolite, roxatidine. By competitively inhibiting the binding of histamine to H₂ receptors on gastric parietal cells, roxatidine effectively suppresses both basal and stimulated gastric acid secretion.[1][2] This document provides a comprehensive overview of its mechanism of action, pharmacodynamic and pharmacokinetic properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Clinical studies have demonstrated its efficacy in treating peptic ulcer disease and other acid-related disorders, with a safety profile comparable to other potent H₂ receptor antagonists like ranitidine (B14927).[2][3]

Mechanism of Action

Roxatidine acetate acts as a specific and competitive antagonist at the histamine H₂ receptor site on the basolateral membrane of gastric parietal cells.[1][4] This action is the cornerstone of its acid-suppressing effect.

1.1. Signaling Pathway

The binding of histamine to the H₂ receptor, a G-protein coupled receptor, initiates a signaling cascade that results in gastric acid secretion.[5] Histamine binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[5][6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell.[5] This pump actively secretes H⁺ ions into the gastric lumen in exchange for K⁺ ions, the final step in acid production.

Roxatidine competitively blocks the initial step of this pathway—the binding of histamine to the H₂ receptor.[1][7] This blockade prevents the activation of the downstream signaling cascade, thereby reducing the activation of the proton pump and decreasing gastric acid secretion.[7] This inhibitory effect blunts the acid-promoting actions of not only histamine but also reduces the effects of other secretagogues like gastrin and acetylcholine, which can indirectly stimulate acid secretion via histamine release.[1][5]

Figure 1: Roxatidine's Inhibition of the H₂ Receptor Signaling Pathway.

Pharmacodynamics

Roxatidine acetate is a potent inhibitor of both basal and stimulated gastric acid secretion.[2] Its primary pharmacodynamic effect is a dose-dependent reduction in gastric acid output and an increase in intragastric pH.[1][7] Pharmacodynamic studies demonstrate that roxatidine acetate is an effective gastric antisecretory agent, potentially up to twice as potent as ranitidine.[3] Unlike early H₂ antagonists, roxatidine acetate has no significant antiandrogenic effects and does not meaningfully interfere with the hepatic drug-metabolizing enzyme systems.[1][2]

| Parameter | Value | Compound | Notes |

| IC₅₀ | 3.2 µM | Roxatidine Acetate HCl | The concentration required to inhibit 50% of histamine H₂ receptor activity.[8] |

| Potency vs. Ranitidine | ~2x | Roxatidine Acetate | Based on pharmacodynamic trials using intragastric pH monitoring.[3] |

| Clinical Efficacy | 75 mg b.i.d. | Roxatidine Acetate | Comparable to 150 mg ranitidine b.i.d. for treating peptic ulcers and reflux esophagitis.[3] |

| Antiandrogenic Activity | None | Roxatidine Acetate | Does not exhibit the antiandrogenic side effects seen with cimetidine (B194882).[1][2] |

Table 1: Key Pharmacodynamic Parameters of Roxatidine Acetate.

Pharmacokinetics

Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, roxatidine, after oral administration.[2][9] The parent compound is generally not detectable in plasma.[9] The pharmacokinetic profile is characterized by high bioavailability and a relatively consistent half-life.

| Parameter | Value | Formulation | Notes |

| Bioavailability | >95% | Oral | Demonstrates almost complete absorption.[2][9] |

| Tₘₐₓ (Time to Peak) | ~3 hours | Granulated Capsule | Slower release and better tolerated than powder formulation (Tₘₐₓ ~1 hr).[9] |

| Biological Half-life (T₁/₂) | 5-6 hours | Granulated Capsule | The average plasma terminal half-life.[1][9] |

| Metabolism | Rapid deacetylation | - | Converted to the active metabolite, roxatidine, by esterases.[1][7] |

| Excretion | 55-60% (Renal) | - | Percentage of the dose recovered in urine as the active metabolite roxatidine.[9] |

| Protein Binding | 5-7% | - | Low plasma protein binding.[4] |

| Food Interaction | None | - | Food does not interfere with absorption or disposition.[10] |

| Drug Interactions | None significant | - | No pharmacokinetic interactions noted with theophylline, warfarin, propranolol, or diazepam.[10] |

Table 2: Summary of Pharmacokinetic Parameters for Roxatidine.

Figure 2: Pharmacokinetic (ADME) Profile of Roxatidine Acetate.

Experimental Protocols

The evaluation of H₂ receptor antagonists like roxatidine relies on established in vivo and in vitro models. A cornerstone in vivo assay is the pylorus-ligated (Shay) rat model for assessing gastric acid secretion and ulcer formation.

4.1. Protocol: Pylorus Ligation (Shay) Rat Model

This model is widely used to screen for anti-secretory and anti-ulcer agents.[11][12] Ligation of the pyloric sphincter of the stomach causes accumulation of gastric secretions, leading to ulceration, which can be quantified.

Objective: To determine the effect of a test compound (e.g., roxatidine acetate) on gastric acid volume, acidity, and ulcer formation in rats.

Methodology:

-

Animal Preparation: Male Wistar rats (180-200g) are fasted for 24-36 hours prior to the experiment, with free access to water to ensure an empty stomach.[11][12]

-

Grouping: Animals are divided into at least three groups:

-

Drug Administration: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the surgical procedure.[11]

-

Surgical Procedure:

-

Rats are anesthetized (e.g., with ether or ketamine/xylazine).

-

A midline abdominal incision is made to expose the stomach.

-

The pyloric end of the stomach is carefully ligated with suture thread, avoiding damage to the blood supply.[13]

-

The abdominal wall is closed with sutures.

-

-

Incubation: The animals are allowed to recover from anesthesia and are kept for a period of 4 hours.[11][13]

-

Sample Collection:

-

After 4 hours, the animals are sacrificed via cervical dislocation or CO₂ asphyxiation.

-

The abdomen is opened, and another ligature is placed at the esophageal end of the stomach.

-

The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.

-

-

Analysis:

-

Volume: The volume of gastric juice is measured.

-

pH: The pH of the gastric juice is determined using a pH meter.

-

Acidity: Total and free acidity are determined by titrating the gastric juice with 0.01 N NaOH using Topfer's reagent and phenolphthalein (B1677637) as indicators.

-

Ulcer Index: The stomach is cut open along the greater curvature, washed, and examined for ulcers or lesions, which are scored based on their number and severity.

-

-

Data Interpretation: A significant reduction in gastric volume, acidity, and ulcer index in the test group compared to the control group indicates effective anti-secretory and anti-ulcer activity.

Figure 3: Experimental Workflow for the Pylorus-Ligated (Shay) Rat Model.

Clinical Efficacy and Safety

Roxatidine acetate has been extensively studied in clinical trials for the treatment of various acid-related gastrointestinal disorders.[3] It is indicated for the treatment of duodenal and benign gastric ulcers, as well as for the prophylaxis of their recurrence.[1][7]

-

Peptic Ulcer Disease: Clinical trials have shown that roxatidine acetate (e.g., 150 mg daily) is as effective as standard doses of ranitidine and cimetidine in healing duodenal and gastric ulcers.[2][3] For maintenance therapy to prevent ulcer recurrence, a 75 mg nightly dose has been shown to be safe and significantly more effective than placebo.[14]

-

Reflux Esophagitis: The drug is also effective in the treatment of reflux esophagitis.[3]

-

Safety Profile: Roxatidine acetate is generally well-tolerated.[14] The overall rate of adverse drug reactions is low.[15] Importantly, it lacks the antiandrogenic effects associated with cimetidine and does not significantly inhibit the hepatic metabolism of other drugs, leading to a favorable drug-drug interaction profile.[1][10] Dose reduction is recommended for patients with significant renal impairment.[10]

Conclusion

Roxatidine acetate hydrochloride is a well-characterized H₂ receptor antagonist with a robust pharmacological profile. Its high oral bioavailability, potent and selective mechanism of action, predictable pharmacokinetics, and favorable safety profile make it an effective therapeutic agent for the management of acid-related disorders. The data presented in this guide underscore its utility and provide a technical foundation for further research and development in the field of gastric acid suppression.

References

- 1. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxatidine acetate - Wikipedia [en.wikipedia.org]

- 5. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice [jci.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic characteristics of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. researchgate.net [researchgate.net]

- 13. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]

- 14. Roxatidine acetate as maintenance treatment for patients with peptic ulcer disease. The European Cooperative Roxatidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Roxatidine Acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Roxatidine (B1205453) acetate (B1210297) hydrochloride is a competitive histamine (B1213489) H2-receptor antagonist utilized in the management of peptic ulcers and other gastrointestinal conditions related to excessive acid secretion. As a prodrug, it undergoes rapid deacetylation in the body to its active metabolite, roxatidine. This guide provides a detailed exploration of the structure-activity relationship (SAR) of roxatidine acetate hydrochloride, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Structure and Pharmacophore

The fundamental structure of roxatidine consists of a piperidinylmethyl-phenoxypropyl moiety linked to an acetamide (B32628) side chain. The key pharmacophoric elements for its H2-receptor antagonist activity are:

-

Aromatic Ring System with a Basic Side Chain: The substituted phenoxy group with the piperidinylmethyl side chain is crucial for receptor recognition.

-

Flexible Linker: A three-carbon propyl chain separates the aromatic ring from the polar acetamide group, providing the optimal distance for interaction with the H2-receptor.

-

Polar Moiety: The acetamide group at the terminus of the molecule is a key polar feature contributing to its antagonist properties.

Quantitative Structure-Activity Relationship Data

The antagonist potency of roxatidine and its analogues is typically quantified using pA2 or pKB values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response. A higher pA2 value indicates greater potency. The pKB value is the negative logarithm of the equilibrium dissociation constant of an antagonist.

| Compound | Preparation | Agonist | Parameter | Value | Reference |

| Roxatidine Acetate | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 6.85 ± 0.86 | [1] |

| Roxatidine | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 7.14 ± 0.04 | [1] |

| Ranitidine | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 6.92 ± 0.01 | [1] |

| Roxatidine Acetate | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 7.15 ± 0.09 | [1] |

| Roxatidine | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 7.03 ± 0.02 | [1] |

| Ranitidine | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 6.83 ± 0.10 | [1] |

| Hybrid Compound 21 (Roxatidine-type) | Isolated Guinea Pig Atrium (H2R) | Histamine | pKB | ~6.6 | [2][3] |

| Hybrid Compound 32 (Tiotidine-type) | Isolated Guinea Pig Atrium (H2R) | Histamine | pKB | 6.61 | [2][3] |

Key Structural Modifications and Their Impact on Activity

Systematic modifications of the roxatidine structure have revealed critical insights into its SAR:

-

Piperidine (B6355638) Ring: The integrity of the piperidine ring is essential for H2-receptor interaction. Oxidation of this ring leads to a complete loss of blocking action.[4]

-

Flexible Chain Length: The length of the flexible chain connecting the benzene (B151609) ring and the amide group is critical. Deviations from the optimal propyl chain length result in a failure to activate mucin synthesis, a secondary beneficial effect of roxatidine.[5]

-

Polar Group: The nature of the polar group at the terminus of the molecule significantly influences activity. In hybrid molecules, different polar groups such as cyanoguanidine, nitroethenediamine, or urea (B33335) have been explored, with varying effects on H1 and H2 receptor antagonism.[6]

-

Bioisosteric Replacements: In related H2-receptor antagonists, the replacement of the pyridine (B92270) ring with a benzene ring has been shown to maintain the mode of action, highlighting the potential for bioisosteric modifications in this part of the molecule.[4]

Experimental Protocols

The determination of the H2-receptor antagonist activity of roxatidine and its analogues involves a variety of in vitro and in vivo experimental models.

In Vitro Assays

1. Isolated Guinea Pig Atrium Assay:

This functional assay assesses the ability of an antagonist to inhibit the positive chronotropic effect of histamine on the spontaneously beating right atrium of a guinea pig, which is mediated by H2-receptors.[6][7]

-

Tissue Preparation: The right atrium is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 32°C).

-

Measurement: The heart rate is recorded isometrically.

-

Protocol: Cumulative concentration-response curves to histamine are established in the absence and presence of increasing concentrations of the antagonist.

-

Data Analysis: The dose-ratios are calculated and a Schild plot is constructed to determine the pA2 value.[7]

2. Isolated Guinea Pig Parietal Cell Assays:

These assays directly measure the effect of antagonists on the function of parietal cells, which are responsible for gastric acid secretion.

-

Adenylate Cyclase Inhibition Assay: This assay measures the inhibition of histamine-stimulated adenylate cyclase activity.[1]

-

Cell Preparation: Parietal cells are isolated and enriched from the gastric mucosa of guinea pigs.

-

Protocol: The cells are incubated with histamine in the presence and absence of the antagonist. The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified.

-

Data Analysis: The concentration-dependent inhibition of cAMP production is used to determine the potency of the antagonist.

-

-

¹⁴C-Aminopyrine Accumulation Technique: This method measures the accumulation of the weakly basic radiolabeled aminopyrine (B3395922) in the acidic compartments of the parietal cells, which is an index of acid production.[1]

-

Protocol: Isolated parietal cells are incubated with ¹⁴C-aminopyrine and stimulated with histamine in the presence or absence of the antagonist.

-

Measurement: The amount of radioactivity accumulated within the cells is measured.

-

Data Analysis: The inhibition of histamine-stimulated aminopyrine accumulation is used to calculate the antagonist's potency.

-

3. Radioligand Binding Assay:

This assay determines the affinity of a compound for the H2-receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.

-

Radioligand: [³H]Tiotidine is a commonly used radioligand for H2-receptors.[8][9]

-

Membrane Preparation: Cell membranes expressing H2-receptors (e.g., from guinea pig brain or transfected cell lines) are prepared.

-

Protocol: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (competitor).

-

Measurement: The amount of bound radioactivity is measured after separating the bound and free radioligand.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Signaling Pathways and Experimental Workflows

Histamine H2-Receptor Signaling Pathway

Roxatidine acts as a competitive antagonist at the histamine H2-receptor on gastric parietal cells. The binding of histamine to this G-protein coupled receptor (GPCR) normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which in turn phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump), resulting in the secretion of gastric acid. Roxatidine blocks the initial step of this cascade by preventing histamine from binding to the H2-receptor.

Caption: Histamine H2-receptor signaling pathway and the inhibitory action of roxatidine.

Experimental Workflow for pA2 Determination using Isolated Guinea Pig Atrium

The following diagram illustrates the typical workflow for determining the pA2 value of an H2-receptor antagonist.

Caption: Experimental workflow for determining the pA2 value of an H2-receptor antagonist.

Conclusion

The structure-activity relationship of this compound is well-defined, with the piperidinylmethyl-phenoxypropyl moiety and the terminal polar acetamide group being critical for its H2-receptor antagonist activity. Quantitative data from various in vitro assays consistently demonstrate its potency, which is comparable to that of other established H2-receptor antagonists like ranitidine. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel compounds targeting the histamine H2-receptor. A thorough understanding of the SAR of roxatidine is invaluable for the design of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- 1. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and dual histamine H₁ and H₂ receptor antagonist activity of cyanoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined histamine H1/H2 receptor antagonists: part I. Pharmacological hybrids with pheniramine- and roxatidine-like substructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of H2-antagonists on histamine- or dimaprit-stimulated H2-receptors of spontaneously beating guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the H2-Receptor Antagonist Selectivity of Roxatidine Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine (B1205453) acetate (B1210297) hydrochloride is a potent and selective second-generation histamine (B1213489) H2-receptor antagonist.[1][2] Upon oral administration, it is rapidly and almost completely absorbed, then converted to its active metabolite, roxatidine, by esterases in the small intestine, plasma, and liver.[3] Roxatidine competitively inhibits the binding of histamine to H2-receptors on the basolateral membrane of gastric parietal cells.[4][5] This action blocks the downstream signaling cascade responsible for gastric acid secretion, making it an effective therapeutic agent for peptic ulcer disease and related gastrointestinal disorders.[3] This technical guide provides a comprehensive overview of the H2-receptor antagonist selectivity of roxatidine, including quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles of H2-Receptor Antagonism

Histamine H2-receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various substrates, ultimately resulting in the stimulation of the H+/K+-ATPase proton pump and the secretion of gastric acid into the stomach lumen. H2-receptor antagonists, such as roxatidine, act by competitively blocking the binding of histamine to the H2-receptor, thereby inhibiting this entire signaling pathway.

Quantitative Analysis of Receptor Selectivity and Potency

Table 1: Potency of Roxatidine and Related Compounds at the H2-Receptor

| Compound | Parameter | Value | Species/System | Reference |

| Roxatidine Acetate HCl | IC50 | 3.2 µM | Not Specified | [6] |

| Roxatidine Acetate | pA2 | 6.85 ± 0.86 | Guinea-pig isolated parietal cells (adenylate cyclase inhibition) | [7] |

| Roxatidine Acetate | pA2 | 7.15 ± 0.09 | Guinea-pig isolated parietal cells (¹⁴C-aminopyrine accumulation) | [7] |

| Roxatidine | pA2 | 7.14 ± 0.04 | Guinea-pig isolated parietal cells (adenylate cyclase inhibition) | [7] |

| Roxatidine | pA2 | 7.03 ± 0.02 | Guinea-pig isolated parietal cells (¹⁴C-aminopyrine accumulation) | [7] |

Table 2: Comparative Potency of H2-Receptor Antagonists

| Compound | Relative Potency (Weight Basis) | Reference |

| Famotidine | ~8 times more potent than ranitidine (B14927) | [8] |

| Famotidine | ~40 times more potent than cimetidine (B194882) | [8] |

| Roxatidine Acetate | 3-6 times more potent than cimetidine | [1] |

| Roxatidine Acetate | Up to twice as potent as ranitidine | [2] |

| Roxatidine Acetate | Equipotent to ranitidine (in vitro) | [1] |

Experimental Protocols

Radioligand Binding Assay for H2-Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H2-receptor.

Materials:

-

Membrane preparation from cells expressing the H2-receptor (e.g., guinea pig cerebral cortex or transfected cell lines).

-

Radioligand: [³H]tiotidine.

-

Test compound (e.g., roxatidine).

-

Non-specific binding control: High concentration of a known H2-receptor ligand (e.g., 1 µM tiotidine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]tiotidine. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Histamine-Stimulated Adenylate Cyclase

This protocol outlines a functional assay to measure the antagonist activity of a compound at the H2-receptor by quantifying its ability to inhibit histamine-induced cAMP production.

Materials:

-

Isolated guinea pig parietal cells or other cells endogenously or recombinantly expressing the H2-receptor.

-

Histamine.

-

Test compound (e.g., roxatidine).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Cell Preparation: Prepare a suspension of isolated parietal cells.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control.

-

Stimulation: Add a fixed concentration of histamine to stimulate the H2-receptors.

-

Incubation: Incubate for a defined period to allow for cAMP production.

-

Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of the test compound concentration and determine the IC50 value.

Determination of pA2 Value using Schild Analysis

Schild analysis is used to quantify the potency of a competitive antagonist.

Procedure:

-

Agonist Dose-Response Curves: Generate a dose-response curve for an H2-receptor agonist (e.g., histamine) in the absence of the antagonist.

-

Antagonist Incubation: In separate experiments, pre-incubate the tissue or cell preparation with different fixed concentrations of the antagonist (e.g., roxatidine).

-

Agonist Dose-Response in Presence of Antagonist: Generate agonist dose-response curves in the presence of each concentration of the antagonist.

-

Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Schild Plot: Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

pA2 Determination: The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist dose-response curve. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

H2-Receptor Signaling Pathway

Caption: H2-Receptor Signaling Pathway and Site of Roxatidine Action.

Experimental Workflow for In Vitro H2-Antagonist Characterization

Caption: General workflow for in vitro characterization of an H2-receptor antagonist.

Logical Relationship of Roxatidine's H2-Receptor Selectivity

Caption: Logical relationship of roxatidine's selectivity for histamine receptors.

Conclusion

Roxatidine acetate hydrochloride is a highly selective and potent histamine H2-receptor antagonist. Its pharmacological efficacy is derived from the competitive blockade of H2-receptors on gastric parietal cells, leading to a significant reduction in gastric acid secretion. The quantitative data from in vitro functional assays, such as pA2 and IC50 values, confirm its high potency, which is comparable to or greater than that of other established H2-receptor antagonists like cimetidine and ranitidine. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of roxatidine and other novel H2-receptor antagonists. The visualizations of the signaling pathway and experimental workflows serve to further elucidate the mechanism of action and the scientific process of its characterization. This comprehensive guide provides valuable technical information for researchers, scientists, and drug development professionals working in the field of gastrointestinal pharmacology.

References

- 1. Chemical and biologic characteristics of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Schild equation - Wikipedia [en.wikipedia.org]

- 7. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Roxatidine Acetate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) acetate (B1210297) hydrochloride is a competitive histamine (B1213489) H2-receptor antagonist that has been investigated for its antisecretory and cytoprotective effects in the gastrointestinal tract. Following oral administration, it is readily absorbed and rapidly metabolized to its active form, roxatidine. Preclinical animal studies have been instrumental in elucidating its pharmacological, pharmacokinetic, and toxicological profile. This technical guide provides a comprehensive overview of these preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacology

Roxatidine acetate hydrochloride exerts its primary pharmacological effect through the competitive antagonism of histamine H2 receptors on gastric parietal cells. This action inhibits the downstream signaling cascade responsible for gastric acid secretion.

Mechanism of Action: Histamine H2-Receptor Antagonism

Roxatidine, the active metabolite of this compound, competitively blocks the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This antagonism prevents the activation of adenylate cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[3] The subsequent decrease in protein kinase A (PKA) activation leads to diminished phosphorylation of proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane.[4] The net result is a dose-dependent suppression of gastric acid secretion.[1]

Antisecretory Activity

Preclinical studies in various animal models have consistently demonstrated the potent inhibitory effect of this compound on gastric acid secretion. In rats and dogs, roxatidine acetate was shown to be more potent than cimetidine (B194882).[1][5] Specifically, in Heidenhain-pouch dogs, roxatidine acetate and its active metabolite, roxatidine, were found to be 3 to 6 times more potent than cimetidine in inhibiting gastric acid secretion stimulated by either food or maximal histamine dosing. In vitro experiments suggest that roxatidine acetate is equipotent to ranitidine.

Table 1: Comparative Potency of Roxatidine Acetate in Animal Models

| Animal Model | Stimulant | Potency Relative to Cimetidine | Reference |

| Rat | Histamine | More potent | [1][5] |

| Dog (Heidenhain-pouch) | Food, Histamine | 3-6 times more potent |

Cytoprotective Effects

Beyond its antisecretory properties, this compound has demonstrated cytoprotective effects on the gastric mucosa. In a rat model, it was shown to prevent the formation of gastric mucosal lesions induced by necrotizing agents such as absolute ethanol (B145695), 0.6 N HCl, and 0.2 N NaOH.[3] This protective action was not observed with other H2-receptor antagonists like cimetidine, ranitidine, and famotidine.[3] Importantly, the cytoprotective effect of roxatidine was not abolished by pretreatment with indomethacin, suggesting that it is not mediated by endogenous prostaglandins.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by excellent oral absorption and rapid conversion to its active metabolite, roxatidine.

Absorption and Metabolism

Following oral administration, this compound is almost completely absorbed, with a bioavailability greater than 95%.[2] It undergoes rapid presystemic deacetylation by esterases in the small intestine, plasma, and liver to form its active metabolite, roxatidine, which is responsible for the in vivo pharmacological effects.[1][2] In rats, the inhibition of gastric acid secretion was similar following intraduodenal or intraperitoneal injection, indicating excellent absorption from the gastrointestinal tract.[1]

Toxicology

Preclinical safety evaluation of this compound has indicated a favorable toxicological profile.

Acute and Repeated-Dose Toxicity

Table 2: Summary of Toxicological Findings

| Study Type | Species | Key Findings | Reference |

| Repeated-Dose Toxicity | Rat | No influence on liver drug-metabolizing enzymes. | [1] |

| Long-Term Toxicity | Rat | No antiandrogenic activity. | [1] |

| General Pharmacology | Not specified | No effects on CNS, GI motility, autonomic, cardiovascular, or urogenital systems. | [1] |

Genotoxicity and Reproductive Toxicity

Detailed public data on genotoxicity (e.g., Ames test, micronucleus assay) and comprehensive reproductive and developmental toxicity studies for this compound are limited in the reviewed literature. Standard regulatory assessments for pharmaceuticals, such as those outlined by the International Council for Harmonisation (ICH) S5 guidelines, would typically be required for full characterization.[6]

Novel Therapeutic Applications: Atopic Dermatitis

Recent preclinical research has explored the potential of this compound in a non-gastrointestinal indication, atopic dermatitis (AD).

Efficacy in a Mouse Model of Atopic Dermatitis

In a Dermatophagoides farinae body extract (Dfb)-induced atopic dermatitis mouse model, oral administration of this compound (10 and 20 mg/kg) significantly alleviated clinical severity, including a reduction in dermatitis score.[3] Treatment with roxatidine also suppressed the production of AD mediators, such as reducing serum levels of IgE and histamine, and decreasing IL-6 levels in the dorsal skin.[3] Histopathological analysis revealed a reduction in epidermis thickness and mast cell infiltration in the skin of treated mice.[3]

Experimental Protocols

Histamine-Induced Gastric Acid Secretion in Rats (General Protocol)

-

Animal Model: Male rats (e.g., Wistar or Sprague-Dawley), fasted overnight with free access to water.

-

Procedure:

-

Anesthetize the rats (e.g., with urethane).

-

Perform a tracheotomy and cannulate the trachea to ensure a clear airway.

-

Ligate the pylorus and insert a double-lumen cannula into the esophagus and stomach for perfusion.

-

Perfuse the stomach with saline at a constant rate.

-

Collect the perfusate at regular intervals (e.g., every 15-30 minutes) to measure basal acid output.

-

Administer a histamine solution intravenously to stimulate gastric acid secretion.

-

Administer this compound or a vehicle control intravenously or intraduodenally at various doses prior to or during histamine stimulation.

-

Continue to collect perfusate and measure the acid output by titration with a standard NaOH solution.

-

-

Endpoint: Inhibition of histamine-stimulated gastric acid secretion (e.g., ED50 calculation).

Ethanol-Induced Gastric Ulcer Model in Rats

-

Animal Model: Male rats (e.g., Wistar or Sprague-Dawley), fasted for 24 hours with free access to water.

-

Procedure:

-

Administer this compound or vehicle control orally at various doses.

-

After a set period (e.g., 30-60 minutes), administer absolute ethanol orally (e.g., 1 mL/200g body weight) to induce gastric lesions.

-

After a further period (e.g., 1 hour), euthanize the animals.

-

Excise the stomachs, open them along the greater curvature, and rinse with saline.

-

Score the gastric lesions based on their number and severity.

-

-

Endpoint: Reduction in the ulcer index in the this compound-treated groups compared to the control group.

Atopic Dermatitis Mouse Model

-

Animal Model: NC/Nga mice.

-

Procedure:

-

Induce AD-like symptoms by repeated application of Dermatophagoides farinae body (Dfb) extract to the dorsal skin for 4 weeks.

-

Following the induction period, orally administer this compound (10 and 20 mg/kg), dexamethasone (B1670325) (5 mg/kg as a positive control), or phosphate-buffered saline (vehicle control) once daily, 4 hours after the Dfb treatment.

-

Monitor and score the severity of dermatitis throughout the treatment period.

-

At the end of the experiment, collect blood for histamine and IgE level determination via ELISA.

-

Collect dorsal skin tissue for histological analysis (H&E staining for epidermal thickness and mast cell infiltration) and Western blot analysis.

-

-

Endpoints: Dermatitis score, serum histamine and IgE levels, epidermal thickness, and mast cell count.[3]

Conclusion

Preclinical animal studies have established this compound as a potent and specific histamine H2-receptor antagonist with a favorable pharmacokinetic and safety profile. Its efficacy in inhibiting gastric acid secretion and protecting the gastric mucosa has been well-documented. Furthermore, emerging research suggests its potential therapeutic utility in inflammatory conditions such as atopic dermatitis, warranting further investigation. The data and protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of drug development.

References

- 1. A review of the animal pharmacology of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. database.ich.org [database.ich.org]

The Anti-Inflammatory Properties of Roxatidine Acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) acetate (B1210297) hydrochloride, a well-established histamine (B1213489) H2-receptor antagonist, is primarily recognized for its role in reducing gastric acid secretion.[1][2][3] Emerging evidence, however, illuminates its potential as a potent anti-inflammatory agent. This technical guide provides an in-depth analysis of the anti-inflammatory properties of roxatidine acetate hydrochloride, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. Preclinical studies have demonstrated its ability to suppress inflammatory responses by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][4][5] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound beyond its traditional indications.

Introduction

This compound is a specific and competitive histamine H2-receptor antagonist.[6] Upon oral administration, it undergoes rapid conversion to its active metabolite, roxatidine.[3] While its efficacy in treating peptic ulcers and other gastroesophageal disorders is well-documented, recent investigations have unveiled its significant anti-inflammatory and anti-allergic properties.[5][7] These effects are not directly linked to its histamine H2-receptor antagonism but rather to its ability to modulate intracellular signaling cascades that are central to the inflammatory process. This guide synthesizes the current understanding of this compound's anti-inflammatory actions, presenting key data and detailed experimental protocols to facilitate further research and development.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a clear comparison of its efficacy across different experimental setups.

Table 2.1: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Roxatidine Acetate HCl Concentration(s) | Measured Parameter(s) | Observed Effect | Reference(s) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0-120 µM | Inflammatory response | Suppression of inflammatory responses via inhibition of NF-κB and p38 MAPK activation. | [4] |

| Human Mast Cells-1 (HMC-1) | Phorbol 12-myristate 13-acetate and calcium ionophore (PMACI) | 6.25, 12.5, and 25 µM | p38 MAPK phosphorylation | Suppression of PMACI-induced activation of p38 MAPK. | [4] |

| HaCaT Keratinocytes | Tumor Necrosis Factor-alpha (TNF-α) / Interferon-gamma (IFN-γ) | Not specified in abstract | NF-κB p65 translocation, IκBα degradation, Akt and IKK phosphorylation | Inhibition of TNF-α/IFN-γ-induced NF-κB activation pathway. | [1] |

Table 2.2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Inflammatory Condition | Roxatidine Acetate HCl Dosage(s) | Measured Parameter(s) | Observed Effect | Reference(s) |

| NC/Nga Mice | Dermatophagoides farinae body (Dfb)-induced Atopic Dermatitis (AD) | 10 mg/kg and 20 mg/kg (oral administration) | Dermatitis score, serum IgE levels, serum histamine levels, IL-6 levels in dorsal skin | Significant alleviation of AD skin symptoms and clinical severity. Reduction in inflammatory mediators. | [1][2] |

| Anaphylactic Mouse Model | Compound 48/80-induced anaphylaxis | 20 mg/kg (oral administration) | Serum levels of TNF-α, IL-6, and IL-1β | Inhibition of the production of pro-inflammatory cytokines. | [4][7] |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are primarily mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for their investigation.

Signaling Pathways

Caption: Roxatidine's Inhibition of Inflammatory Signaling Pathways.

Caption: General Experimental Workflow for Investigating Anti-inflammatory Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of this compound.

In Vitro Model: Human Keratinocytes (HaCaT)

4.1.1 Cell Culture and Treatment

-

Culture HaCaT human keratinocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays).

-

Once cells reach 70-80% confluency, pre-treat with desired concentrations of this compound for 1-2 hours.

-

Following pre-treatment, stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for the specified duration (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).

4.1.2 Western Blot Analysis for NF-κB Signaling

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, Akt, phospho-Akt, IKK, and phospho-IKK overnight at 4°C. A primary antibody against β-actin or GAPDH should be used as a loading control.

-

Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.3 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

-

Collect the cell culture supernatant after the treatment period.

-

Measure the concentration of inflammatory cytokines such as IL-6 in the supernatant using a commercially available ELISA kit (e.g., DuoSet ELISA kits) according to the manufacturer's instructions.[1]

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

In Vivo Model: Dfb-Induced Atopic Dermatitis in NC/Nga Mice

4.2.1 Animal Model Induction and Treatment

-

Use specific pathogen-free male NC/Nga mice.

-

Induce atopic dermatitis by topically applying a Dermatophagoides farinae body (Dfb) extract to the dorsal skin several times a week for a period of several weeks.

-

Orally administer this compound (e.g., 10 or 20 mg/kg) daily throughout the induction period.

-

Monitor the severity of skin lesions and assign a dermatitis score based on clinical signs such as erythema, edema, excoriation, and dryness.

4.2.2 Measurement of Serum IgE and Histamine

-

At the end of the experiment, collect blood from the mice via cardiac puncture.

-

Separate the serum by centrifugation.

-

Measure the total serum IgE and histamine levels using commercially available ELISA kits according to the manufacturers' protocols.[1]

4.2.3 Histological Analysis

-

Euthanize the mice and excise the dorsal skin tissue.

-

Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to observe epidermal thickness and inflammatory cell infiltration.

-

Perform toluidine blue staining to identify and count mast cells.

Conclusion

The evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to inhibit the NF-κB and p38 MAPK signaling pathways provides a clear mechanistic basis for its observed effects in both in vitro and in vivo models of inflammation. The detailed experimental protocols provided herein offer a foundation for further investigation into its therapeutic applications in inflammatory diseases. As research in this area progresses, this compound may emerge as a repurposed therapeutic with a novel role in the management of a range of inflammatory conditions.

References

- 1. New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Roxatidine Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Roxatidine (B1205453) Acetate (B1210297) Hydrochloride in bulk drug and pharmaceutical dosage forms. Roxatidine Acetate Hydrochloride is a specific, competitive histamine (B1213489) H2-receptor antagonist used in the treatment of various gastric acid-related disorders.[1][2] The described method is a reverse-phase HPLC technique that is accurate, precise, and linear over a defined concentration range, making it suitable for quality control and research purposes.

Introduction

This compound is a prodrug that is rapidly metabolized to its active deacetylated form, roxatidine.[3][4] It is a potent inhibitor of gastric acid secretion.[2] Accurate and reliable analytical methods are crucial for the determination of the drug's purity, stability, and formulation quality. This application note provides a detailed protocol for a reverse-phase HPLC method for the analysis of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The specific conditions are outlined in the table below.

| Parameter | Specification |

| HPLC System | Isocratic Pumping System with UV-Vis Detector |

| Column | Thermo Scientific BDS C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 1 M Ammonium (B1175870) Acetate Buffer (pH 7.5) : Methanol (B129727) (76:24 v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL[5] |

| Detector Wavelength | 254 nm[5] |

| Column Temperature | Ambient |

Preparation of Solutions

Mobile Phase Preparation: Prepare a 1 M solution of ammonium acetate and adjust the pH to 7.5 using a suitable acid or base. Mix this buffer with methanol in a 76:24 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[5]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-100 µg/mL.[5]

Sample Preparation: For bulk drug analysis, prepare a solution of known concentration within the linear range using the mobile phase as the diluent. For dosage forms, an appropriate extraction method should be developed and validated to ensure complete recovery of the drug from the formulation matrix.

Method Validation Summary

The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 20 - 100 µg/mL[5] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | Within 98 - 102% |

| Precision (% RSD) | < 2% |

| System Suitability | Tailing factor < 2.0, Theoretical plates > 2000 |

Note: The specific results for accuracy and precision would be determined during method validation in the user's laboratory.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Stability-Indicating Aspects

For stability studies, forced degradation of this compound can be performed under acidic, basic, oxidative, and thermal conditions. For example, acid hydrolysis can be initiated by treating a 50 µg/mL drug solution with 0.1M HCl and refluxing at 70-80°C for 2 hours.[5] The developed HPLC method should be capable of separating the intact drug from any potential degradation products, thus demonstrating its stability-indicating nature.

Analysis of the Active Metabolite, Roxatidine

In pharmacokinetic studies, the analysis of the active metabolite, roxatidine, in biological matrices like human plasma is often required. A separate HPLC method has been developed for this purpose.[3][6]

| Parameter | Specification for Roxatidine Analysis |

| Mobile Phase | 20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1, v/v)[3] |

| Internal Standard | Ranitidine[6] |

| Linearity Range | 5 - 1000 ng/mL[3] |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[3] |

This method involves solid-phase extraction for sample clean-up from plasma.[3][6]

Conclusion

The described HPLC method is a reliable and robust technique for the quantitative determination of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily adaptable for most analytical laboratories. Proper validation in the user's laboratory is essential to ensure the accuracy and precision of the results.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "A rapid and sensitive HPLC method for determination of roxatidine in h" by C.-W. Kuo, W.-J. Liaw et al. [jfda-online.com]

- 4. jfda-online.com [jfda-online.com]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Roxatidine Acetate Hydrochloride in Drug Delivery System Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of various drug delivery systems for roxatidine (B1205453) acetate (B1210297) hydrochloride, a potent H2 receptor antagonist. The information is intended to guide researchers and formulation scientists in designing and evaluating novel delivery platforms to enhance the therapeutic efficacy of this drug.

Introduction to Roxatidine Acetate Hydrochloride in Drug Delivery

This compound is a competitive histamine (B1213489) H2 receptor antagonist used in the treatment of gastric ulcers, Zollinger-Ellison syndrome, and gastroesophageal reflux disease.[1] Conventional oral dosage forms of roxatidine require frequent administration to maintain therapeutic drug concentrations. The development of advanced drug delivery systems aims to provide controlled and sustained release, improve bioavailability, and enhance patient compliance. This document focuses on floating microspheres, mucoadhesive microspheres, and solid lipid nanoparticles (SLNs) as promising carriers for this compound.

Signaling Pathway: Mechanism of Action

This compound exerts its pharmacological effect by blocking the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition disrupts the signaling cascade that leads to the secretion of gastric acid.

Comparative Data of Roxatidine Drug Delivery Systems

The following tables summarize quantitative data from various studies on this compound drug delivery systems, providing a basis for comparison.

Table 1: Formulation and Evaluation of Roxatidine Floating Microspheres

| Formulation Code | Polymer(s) | Drug:Polymer Ratio | Particle Size (µm) | Entrapment Efficiency (%) | Buoyancy (%) | Cumulative Drug Release (%) at 12h |

| F1 | HPMC K4M, Ethyl Cellulose | 1:1 | 121 | 80.30 | 82.26 | 86.50 |

| F2 | HPMC K4M, Ethyl Cellulose | 1:1.5 | 142 | 85.60 | 90.80 | 97.34 |

| F3 | HPMC K4M, Ethyl Cellulose | 1:2 | 165 | 90.02 | 88.50 | 93.61 |

| F4 | HPMC K15M, Ethyl Cellulose | 1:1 | 158 | 82.40 | 78.41 | - |

| F5 | HPMC K15M, Ethyl Cellulose | 1:1.5 | 179 | 87.90 | 87.23 | - |

| F6 | HPMC K15M, Ethyl Cellulose | 1:2 | 197 | 91.20 | 84.60 | - |

Data compiled from Miranda et al., 2019.[2]

Table 2: Formulation and Evaluation of Roxatidine Mucoadhesive Microspheres

| Formulation Code | Polymer(s) | Swelling Index (%) | Entrapment Efficiency (%) | Mucoadhesion (%) after 10h | Cumulative Drug Release (%) at 12h |

| M13 | Sodium Alginate, Chitosan, Gum Olibanum | 96.23 | 95.01 | - | 99.4 |

| MOG4 | Sodium Alginate, Gum Olibanum | 96.23 | 95.01 | 97.01 | Sustained for 12h |

Data compiled from Arifa Begum SK et al., 2016 and another study.[1][3]

Table 3: Formulation and Evaluation of Roxatidine Floating Tablets

| Formulation Code | Polymer(s) | Hardness ( kg/cm ²) | Friability (%) | Drug Content (%) | Floating Lag Time (s) | Total Floating Time (h) | Cumulative Drug Release (%) at 8h |

| FT1-FT10 (Range) | HPMC, Eudragit RL-100 | 4.3 - 6.4 | < 1 | 97.11 - 99.69 | - | > 12 | - |

| F5 | HPMCK4M, Eudragit-RL100 | - | - | - | 11 | 12 | 99.26 |

Data compiled from Chandrawanshi et al., 2009 and Mujoriya et al.[4][5]

Experimental Protocols

Preparation of Floating Microspheres by Emulsion Solvent Diffusion Technique

This protocol describes the fabrication of floating microspheres with a hollow core, enabling them to float on gastric contents for prolonged drug release.

Materials:

-

This compound

-

Hydroxypropyl methylcellulose (B11928114) (HPMC K4M or K15M)

-

Ethyl cellulose

-

Ethanol

-

Polyvinyl alcohol (PVA)

-

Distilled water

Procedure:

-

Organic Phase Preparation: Accurately weigh this compound and the polymers (HPMC and ethyl cellulose) in the desired ratio. Dissolve the mixture in a suitable volume of a 1:1 mixture of dichloromethane and ethanol.

-

Aqueous Phase Preparation: Prepare a 0.5% w/v aqueous solution of polyvinyl alcohol, which will act as the continuous phase and emulsifying agent.

-

Emulsification: Slowly add the organic phase to the aqueous phase while stirring at a constant speed (e.g., 500 rpm) using a mechanical stirrer to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Continue stirring the emulsion at room temperature for a specified period (e.g., 1-2 hours) to allow the organic solvents (DCM and ethanol) to evaporate, leading to the formation of solid microspheres.

-

Collection and Washing: Collect the formed microspheres by filtration. Wash the microspheres several times with distilled water to remove any residual PVA and un-entrapped drug.

-

Drying: Dry the washed microspheres in a hot air oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

Preparation of Mucoadhesive Microspheres by Ionotropic Gelation

This method is used to prepare mucoadhesive microspheres that can adhere to the gastric mucosa, thereby increasing the residence time of the drug.[3]

Materials:

-

This compound

-

Sodium alginate

-

Mucoadhesive polymer (e.g., Chitosan, Gum Olibanum)[3]

-

Calcium chloride

-

Distilled water

Procedure:

-

Polymer Solution Preparation: Prepare an aqueous solution of sodium alginate and the mucoadhesive polymer.

-

Drug Dispersion: Disperse the accurately weighed this compound into the polymer solution with continuous stirring to form a homogenous mixture.

-

Droplet Formation: Extrude the drug-polymer dispersion dropwise through a syringe with a specific gauge needle into a calcium chloride solution.

-

Cross-linking: Stir the calcium chloride solution gently to allow for the cross-linking of sodium alginate by calcium ions, leading to the formation of microspheres.

-

Collection and Washing: Collect the formed microspheres by filtration and wash them with distilled water to remove unreacted calcium chloride and any surface-adhered drug.

-

Drying: Dry the microspheres at a suitable temperature (e.g., 50°C) until they are free of moisture.

Preparation of Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation Technique

This protocol outlines the preparation of solid lipid nanoparticles, which can enhance the oral bioavailability of roxatidine.[6]

Materials:

-

This compound

-

Solid lipid (e.g., Glyceryl monostearate - GMS)[6]

-

Soy lecithin[6]

-

Organic solvent (e.g., Chloroform)[6]

-

Aqueous phase (Distilled water)

-

Polymer (e.g., Polyvinyl alcohol - PVA)[6]

-

Surfactant (e.g., Tween 80)[6]

Procedure:

-

Lipid Phase Preparation: Dissolve the accurately weighed this compound, GMS, and soy lecithin (B1663433) in chloroform. Heat the mixture in a water bath to a temperature above the melting point of the lipid (e.g., 60°C).[6]

-

Aqueous Phase Preparation: Prepare an aqueous solution containing PVA and Tween 80 and heat it to the same temperature as the lipid phase.[6]

-

Emulsification: Add the hot aqueous phase to the hot lipid phase with continuous high-speed stirring to form a nanoemulsion.

-

Solvent Evaporation: Continue stirring and allow the organic solvent to evaporate.

-

Nanoparticle Formation: Cool the nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.

-

Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove un-entrapped drug and excess surfactant.

-